molecular formula C15H12O3 B1357674 4-(2-Acetylphenyl)benzoic acid CAS No. 893737-17-2

4-(2-Acetylphenyl)benzoic acid

Cat. No.: B1357674
CAS No.: 893737-17-2
M. Wt: 240.25 g/mol
InChI Key: UQNRQOGHZCOKNV-UHFFFAOYSA-N
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Description

4-(2-Acetylphenyl)benzoic acid is an organic compound with the molecular formula C15H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with an acetyl group at the ortho position relative to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Acetylphenyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Friedel-Crafts Acylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the catalyst and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 4-(2-Carboxyphenyl)benzoic acid

    Reduction: 4-(2-Hydroxyphenyl)benzoic acid

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-(2-Acetylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Acetylphenyl)benzoic acid involves its interaction with various molecular targets. The acetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with basic amino acid residues in proteins, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Hydroxyphenyl)benzoic acid
  • 4-(2-Methoxyphenyl)benzoic acid
  • 4-(2-Nitrophenyl)benzoic acid

Uniqueness

4-(2-Acetylphenyl)benzoic acid is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The acetyl group can undergo specific chemical transformations that are not possible with other substituents, making this compound valuable in synthetic chemistry and drug development.

Biological Activity

4-(2-Acetylphenyl)benzoic acid is a compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure consists of a benzoic acid moiety substituted with an acetylphenyl group, which influences its interactions with biological targets.

Chemical Structure

The chemical formula for this compound is C15H12O3C_{15}H_{12}O_3. The compound features two aromatic rings connected by a carboxylic acid group, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, revealing significant anti-proliferative effects. For instance, in a screening against the NCI 60 cancer cell line panel, the compound demonstrated notable inhibition of cell growth across multiple types of cancer, including:

  • Leukemia (RPMI-8226) : Growth inhibition at 92.72%
  • Non-Small Cell Lung Cancer (NCI-H522) : Growth inhibition at 94.57%
  • Colon Cancer (HCT-15) : Growth inhibition at 98.05%
  • CNS Cancer (SNB-75) : Growth inhibition at 80.85%
  • Melanoma (MDA-MB-43) : Growth inhibition at 95.29%
  • Ovarian Cancer (OVCAR-4) : Growth inhibition at 96.33%
  • Renal Cancer (A498) : Growth inhibition at 81.27%
  • Breast Cancer (T-47D) : Growth inhibition at 89.47% .

The mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, leading to growth inhibition.
  • Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, it limits tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Study on Anticancer Activity

A comprehensive study published in a peer-reviewed journal investigated the anti-proliferative effects of this compound on different cancer cell lines. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of the compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results that warrant further exploration for clinical applications in infectious diseases.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineInhibition (%)
AnticancerLeukemia (RPMI-8226)92.72%
AnticancerNon-Small Cell Lung Cancer94.57%
AnticancerColon Cancer98.05%
AntimicrobialGram-positive BacteriaTBD
AntimicrobialGram-negative BacteriaTBD

Properties

IUPAC Name

4-(2-acetylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10(16)13-4-2-3-5-14(13)11-6-8-12(9-7-11)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNRQOGHZCOKNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602463
Record name 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893737-17-2
Record name 2'-Acetyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 4-carboxybenzeneboronic acid (2.0 g, 12.1 mmol) and 1-(2-bromo-phenyl)-ethanone (1.63 mL, 12.1 mmol) in dry acetonitrile (60 mL) was added a 0.4 M aqueous sodium carbonate solution (60 mL) and the reaction mixture purged with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.5 g, 0.433 mmol) was then added and the reaction mixture heated to 90° C. for 22 hours. The hot reaction mixture was filtered through celite and then concentrated in vacuo to remove acetonitrile. The resulting aqueous suspension was diluted with water to 75 mL then washed with diethyl ether (75 mL). The aqueous phase was acidified to pH 1 by the addition of concentrated hydrochloric acid and the resulting white suspension cooled to 4° C. for 1 hour. The solid product was filtered, washed with water and then dried in vacuo at 50° C. overnight to afford the title compound (2.62 g, 91%) as a white solid, m.p. 199-201° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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